molecular formula C9H21ClN2O2 B1447926 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride CAS No. 1423034-52-9

1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride

Cat. No.: B1447926
CAS No.: 1423034-52-9
M. Wt: 224.73 g/mol
InChI Key: BIHPRSIPUDFRQD-UHFFFAOYSA-N
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Description

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The compound you mentioned contains a piperidine ring, which is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . Industrially, piperidine is produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound you mentioned likely has a similar structure due to the presence of the piperidine ring.


Chemical Reactions Analysis

Piperidine derivatives can undergo intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . The physical and chemical properties of “1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride” would depend on the specific structure of the compound.

Scientific Research Applications

Synthesis and Biological Properties

  • Research shows that compounds related to 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride have been synthesized and found to possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. These findings suggest potential applications in pain management and inflammation treatment (Gevorgyan et al., 2017).

Antimalarial Activity 2. Some derivatives of 2-amino-3-arylpropan-1-ols, which are chemically related to the compound , demonstrated moderate antiplasmodial activity against strains of Plasmodium falciparum. This suggests potential uses in antimalarial therapy (D’hooghe et al., 2011).

Oligoribonucleotide Synthesis 3. A study on a compound structurally similar to this compound revealed its application in oligoribonucleotide synthesis. This suggests its potential utility in molecular biology and genetic research (Reese et al., 1986).

Uterine Relaxant Activity 4. Novel racemic aminopropanol hydrochlorides, similar in structure to the compound, showed potent uterine relaxant activity. This indicates possible applications in managing preterm labor or other uterine hyperactivity disorders (Viswanathan & Chaudhari, 2006).

Reduction of Mutagenicity in Drug Development 5. In a study, modifications of a compound with a similar structure reduced mutagenic potential and drug-drug interactions in the context of cancer treatment, suggesting applications in the development of safer pharmaceuticals (Palmer et al., 2012).

Safety and Hazards

Safety data sheets for similar compounds suggest that exposure should be avoided and that proper protective equipment should be worn when handling the compound .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and evaluating potential drugs containing the piperidine moiety .

Biochemical Analysis

Biochemical Properties

1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity and thereby modulating signal transduction pathways. The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation depending on the specific context .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to changes in gene expression that promote cell proliferation or apoptosis depending on the cellular context . Additionally, it can alter metabolic pathways by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in a cascade of molecular events that ultimately affect cellular function and behavior .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro studies have shown that the compound remains stable under certain conditions but may degrade over extended periods, leading to reduced efficacy . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, toxic or adverse effects, such as organ damage or behavioral changes, have been reported .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic balance . These interactions highlight the compound’s potential impact on cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and interactions with other biomolecules, ultimately influencing cellular processes and outcomes .

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-13-7-9(12)6-11-4-2-8(10)3-5-11;/h8-9,12H,2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHPRSIPUDFRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1CCC(CC1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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